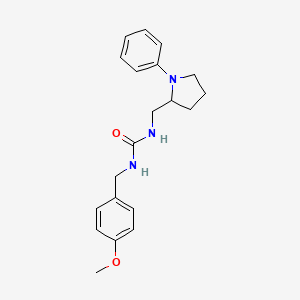
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, commonly known as MPMPU, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields.
Mécanisme D'action
MPMPU acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, MPMPU is believed to modulate the release of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
Studies have shown that MPMPU can modulate the release of dopamine in the brain, which can lead to a wide range of biochemical and physiological effects. For example, it has been found to exhibit antipsychotic effects by reducing the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of schizophrenia. It has also been found to exhibit antidepressant and anxiolytic effects by modulating the activity of the mesocorticolimbic dopamine system, which is implicated in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPMPU is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of MPMPU is its relatively low potency, which can make it difficult to achieve the desired pharmacological effects in some experiments.
Orientations Futures
There are several potential future directions for research on MPMPU. For example, further studies could be conducted to explore its potential applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, depression, and anxiety. Additionally, more research could be conducted to elucidate the precise mechanism of action of MPMPU and its effects on other neurotransmitter systems in the brain. Finally, efforts could be made to develop more potent and selective analogs of MPMPU that could be used as more effective research tools.
Méthodes De Synthèse
MPMPU is synthesized through a multi-step process that involves the reaction between 1-phenyl-2-bromopyrrolidine and 4-methoxybenzylamine, followed by the reaction between the resulting intermediate and N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction between the resulting intermediate and urea.
Applications De Recherche Scientifique
MPMPU has been studied extensively for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-11-9-16(10-12-19)14-21-20(24)22-15-18-8-5-13-23(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYULHZKFSOKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

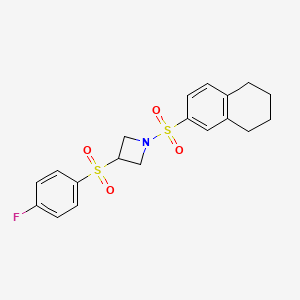
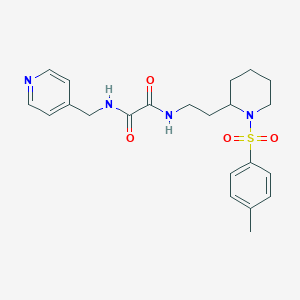
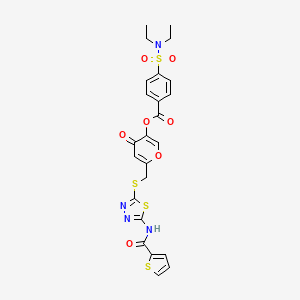

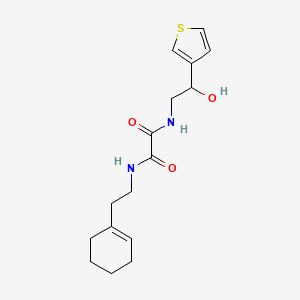
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![2-[4-[(4-Morpholin-4-ylthian-4-yl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2932538.png)

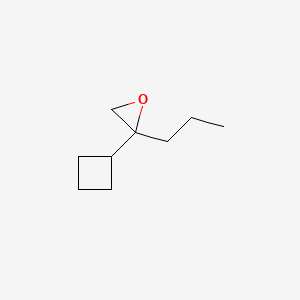
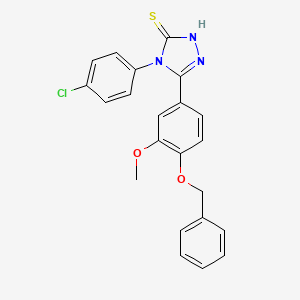
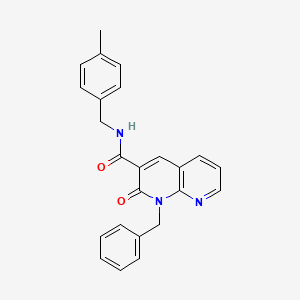
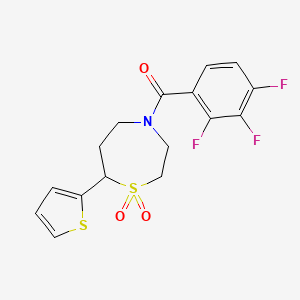
![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)
